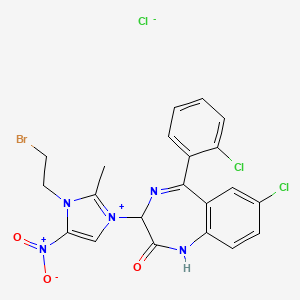
1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-5-nitro-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-5-nitro-, chloride is a complex organic compound that features a combination of imidazolium and benzodiazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazolium ring, the introduction of the bromoethyl group, and the coupling with the benzodiazepine moiety. Typical reaction conditions may include:
Imidazolium ring formation: This can be achieved through the reaction of imidazole with an alkyl halide under basic conditions.
Bromoethyl group introduction: This step may involve the reaction of an imidazolium salt with 2-bromoethanol or a similar reagent.
Coupling with benzodiazepine: The benzodiazepine moiety can be synthesized separately and then coupled with the imidazolium derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bromoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromoethyl group could yield a variety of substituted imidazolium salts.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The imidazolium ring may interact with nucleic acids or proteins, while the benzodiazepine moiety may bind to specific receptors in the central nervous system, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazolium, 1-(2-bromoethyl)-3-(2-methyl-5-nitro-, chloride): Similar structure but lacks the benzodiazepine moiety.
1H-Imidazolium, 1-(2-bromoethyl)-3-(7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl)-2-methyl-, chloride: Similar structure but lacks the nitro group.
Uniqueness
The uniqueness of the compound lies in its combination of imidazolium and benzodiazepine structures, which may confer unique chemical and biological properties not found in other compounds.
Properties
CAS No. |
52995-65-0 |
|---|---|
Molecular Formula |
C21H17BrCl3N5O3 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
3-[3-(2-bromoethyl)-2-methyl-4-nitroimidazol-1-ium-1-yl]-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one;chloride |
InChI |
InChI=1S/C21H16BrCl2N5O3.ClH/c1-12-27(9-8-22)18(29(31)32)11-28(12)20-21(30)25-17-7-6-13(23)10-15(17)19(26-20)14-4-2-3-5-16(14)24;/h2-7,10-11,20H,8-9H2,1H3;1H |
InChI Key |
ZVURRMYWEWSKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(N1CCBr)[N+](=O)[O-])C2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















